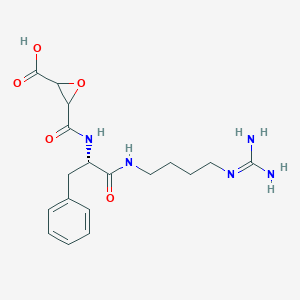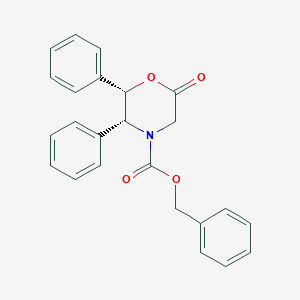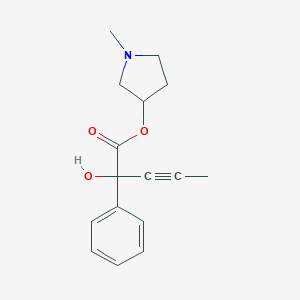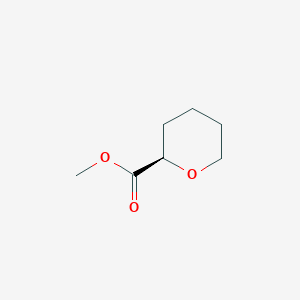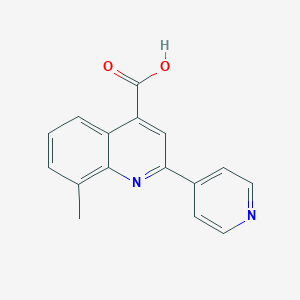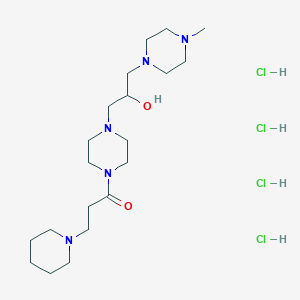
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PEP005 belongs to a class of compounds known as ingenols, which are derived from the sap of Euphorbia peplus, a plant commonly known as "petty spurge."
Mécanisme D'action
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cellular processes such as cell growth, differentiation, and apoptosis. Specifically, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride activates PKC isozymes δ and ε, which leads to the activation of downstream signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have a number of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and modulating the immune response. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride in lab experiments is its specificity for PKC isozymes δ and ε, which allows for targeted activation of these enzymes. However, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a highly potent and toxic compound, which requires careful handling and safety precautions. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential directions for future research on 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride. One area of interest is the development of novel analogs of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride treatment in cancer patients. Finally, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride may have potential applications in other areas of medicine, such as immunotherapy and regenerative medicine.
In conclusion, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating PKC isozymes δ and ε, leading to apoptosis in cancer cells and modulating the immune response. While 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has limitations in terms of toxicity and pharmacokinetics, it remains a promising candidate for the treatment of cancer and other diseases.
Méthodes De Synthèse
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is not a simple process and requires careful handling and safety precautions.
Applications De Recherche Scientifique
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been studied for its potential therapeutic applications in a variety of fields, including cancer research, dermatology, and immunology. In cancer research, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory skin disorders such as psoriasis and atopic dermatitis.
Propriétés
Numéro CAS |
109376-96-7 |
|---|---|
Nom du produit |
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride |
Formule moléculaire |
C20H43Cl4N5O2 |
Poids moléculaire |
527.4 g/mol |
Nom IUPAC |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C20H39N5O2.4ClH/c1-21-9-11-23(12-10-21)17-19(26)18-24-13-15-25(16-14-24)20(27)5-8-22-6-3-2-4-7-22;;;;/h19,26H,2-18H2,1H3;4*1H |
Clé InChI |
RORVUJBKUPUOSH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
SMILES canonique |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
Synonymes |
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-(4-methylpiperazine)propyl)pi perazine 4HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




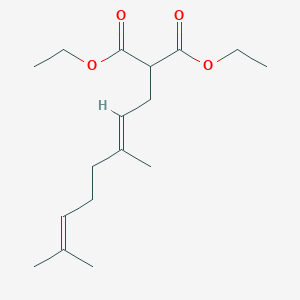
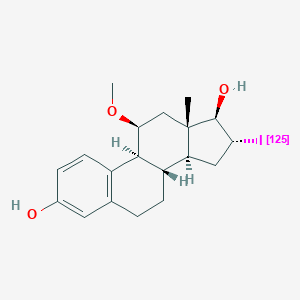

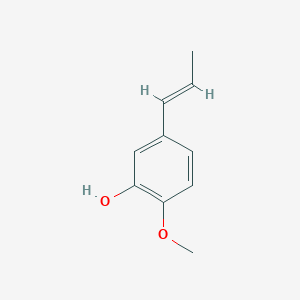
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

